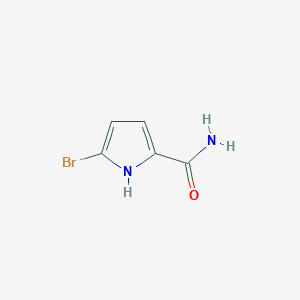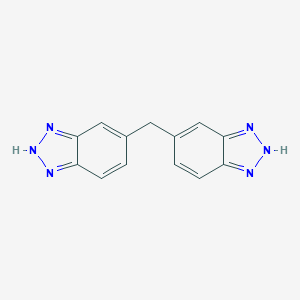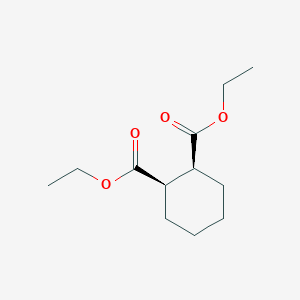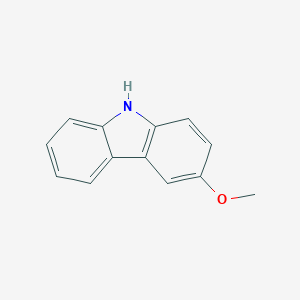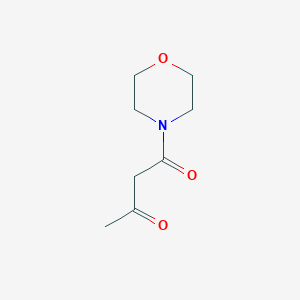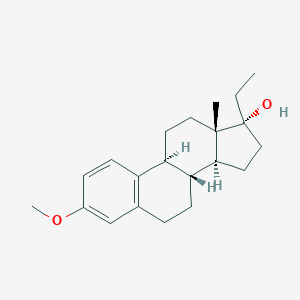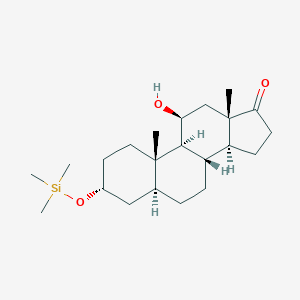
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-, also known as 11-Ketotestosterone (11-KT), is a steroid hormone that is found in various aquatic animals, including fish, amphibians, and reptiles. It is a potent androgen that is structurally similar to testosterone and plays a significant role in the development and maintenance of male reproductive organs and secondary sexual characteristics.
Mécanisme D'action
The mechanism of action of 11-KT is similar to that of testosterone. It binds to androgen receptors in target tissues, where it activates gene transcription and protein synthesis. This leads to the development and maintenance of male reproductive organs and secondary sexual characteristics.
Effets Biochimiques Et Physiologiques
11-KT has several biochemical and physiological effects, including anabolic effects on muscle tissue, increased protein synthesis, and enhanced bone density. It also plays a crucial role in the regulation of reproductive behavior, including the development of secondary sexual characteristics and the maintenance of sperm production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 11-KT in lab experiments is its high potency and selectivity for androgen receptors. It is also relatively stable and has a long half-life, making it suitable for long-term studies. However, one of the limitations of using 11-KT is its potential for non-specific binding to other proteins, which can lead to false-positive results.
Orientations Futures
There are several future directions for research on 11-KT. One area of interest is its potential applications in the treatment of androgen-related disorders, such as hypogonadism and osteoporosis. Another area of interest is its role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals. Further research is needed to understand the molecular mechanisms underlying these effects and to develop more specific and effective therapies.
Méthodes De Synthèse
11-KT can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 11-KT, while biosynthesis involves the use of enzymes to convert precursors into 11-KT. The most common biosynthetic pathway for 11-KT involves the conversion of testosterone to 11-KT by the enzyme 11beta-hydroxysteroid dehydrogenase.
Applications De Recherche Scientifique
11-KT has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including androgenic, anabolic, and antiestrogenic effects. It is also known to play a critical role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals.
Propriétés
Numéro CAS |
17562-91-3 |
|---|---|
Nom du produit |
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)- |
Formule moléculaire |
C22H38O3Si |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(3R,5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O3Si/c1-21-11-10-15(25-26(3,4)5)12-14(21)6-7-16-17-8-9-19(24)22(17,2)13-18(23)20(16)21/h14-18,20,23H,6-13H2,1-5H3/t14-,15+,16-,17-,18-,20+,21-,22-/m0/s1 |
Clé InChI |
SCSKJVCXVZQCIE-OQBOHRRJSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



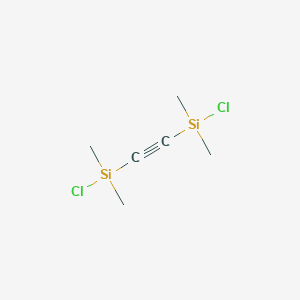
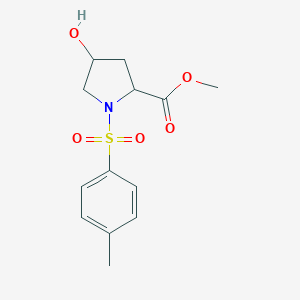
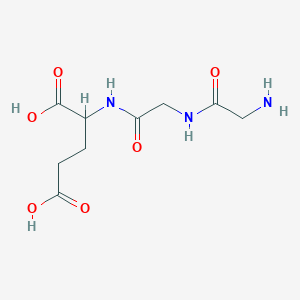
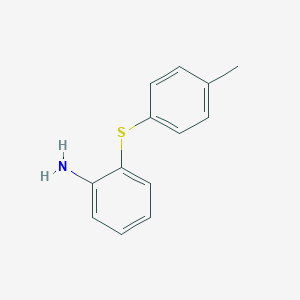
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
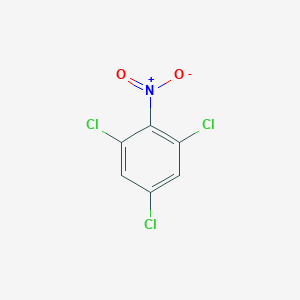
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
